

Commercial Suppliers and Technical Guide for High-Purity 5-Dodecanol

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Compound of Interest

Compound Name: 5-Dodecanol

Cat. No.: B157926

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For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercially available high-purity **5-Dodecanol**, including supplier information, physicochemical data, and relevant biological context. Due to the specificity of this isomer, detailed commercial data is limited; therefore, this guide also incorporates information on related compounds and general methodologies to provide a comprehensive resource.

Commercial Availability of 5-Dodecanol

High-purity **5-Dodecanol** is a specialized chemical and is not as widely available as other isomers, such as 1-Dodecanol. However, a few chemical suppliers list **5-Dodecanol** in their catalogs. Researchers are advised to contact these suppliers directly to obtain the most current and detailed product specifications, including purity, impurity profiles, and available grades.

Potential Commercial Suppliers:

- AHH
- Bide Pharmatech Ltd.
- Chemwill Asia Co., Ltd.
- Shaanxi Dideu Medichem Co., Ltd.

It is important to note that while these suppliers list **5-Dodecanol**, readily available online datasheets with detailed purity specifications are often scarce. Direct inquiry is the most effective method to ascertain if their product meets the high-purity requirements for research and drug development.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of **5-Dodecanol** based on publicly available database information.

Table 1: General Properties of **5-Dodecanol**

Property	Value	Source
CAS Number	10203-33-5	NIST
Molecular Formula	C ₁₂ H ₂₆ O	NIST
Molecular Weight	186.33 g/mol	NIST
IUPAC Name	Dodecan-5-ol	NIST

Table 2: Physical Properties of **5-Dodecanol**

Property	Value	Source
Boiling Point	245-246 °C (estimated)	The Good Scents Company
Melting Point	16.85 °C (estimated)	ChemicalBook
Density	0.8429 g/cm ³ (estimated)	ChemicalBook
Vapor Pressure	0.005 mmHg @ 25 °C (estimated)	The Good Scents Company
Flash Point	100.1 °C (estimated)	The Good Scents Company
Solubility in Water	16.18 mg/L @ 25 °C (estimated)	The Good Scents Company

Experimental Protocols: Synthesis and Purification

A specific, detailed protocol for the synthesis of high-purity **5-Dodecanol** is not readily available in published literature. However, a common and effective method for the synthesis of secondary alcohols is the Grignard reaction, followed by purification steps like distillation and chromatography.

Representative Synthesis of a Secondary Alcohol (via Grignard Reaction)

This protocol describes the synthesis of a secondary alcohol using a Grignard reagent and an aldehyde. This general method can be adapted for the synthesis of **5-Dodecanol** by using appropriate starting materials (e.g., heptylmagnesium bromide and pentanal).

Materials:

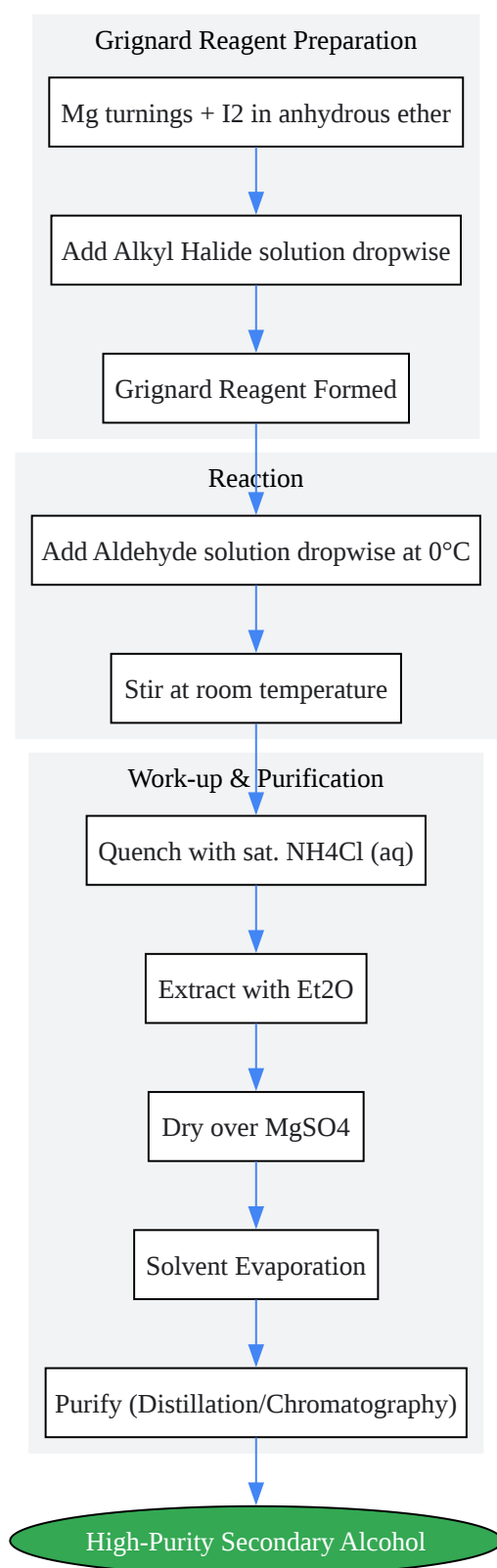
- Magnesium turnings
- Iodine crystal (for initiation)
- Anhydrous diethyl ether
- Appropriate alkyl halide (e.g., 1-bromoheptane)
- Appropriate aldehyde (e.g., pentanal)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard glassware for inert atmosphere reactions, extraction, and distillation

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

- Add a small portion of a solution of the alkyl halide in anhydrous diethyl ether to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
- Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with Aldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of the aldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reaction.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude secondary alcohol can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Experimental Workflow for Secondary Alcohol Synthesis



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Caption: A generalized workflow for the synthesis and purification of a secondary alcohol via the Grignard reaction.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by **5-Dodecanol** are scarce, research on related long-chain fatty alcohols and their derivatives provides valuable insights into their potential biological activities. A notable area of interest is their impact on bacterial communication and virulence.

A study on **5-Dodecanolide**, a lactone derivative of 5-dodecanoic acid, has shown that it can interfere with biofilm formation in Methicillin-resistant *Staphylococcus aureus* (MRSA). This effect is mediated through the upregulation of the accessory gene regulator (agr) quorum-sensing system. The agr system is a key regulator of virulence factor expression in *Staphylococcus aureus*.

The agr Quorum-Sensing Pathway in *Staphylococcus aureus*

The agr system is a cell-density-dependent signaling pathway that controls the expression of a large number of virulence factors.^{[1][2]} The signaling molecule is an autoinducing peptide (AIP).^[2]

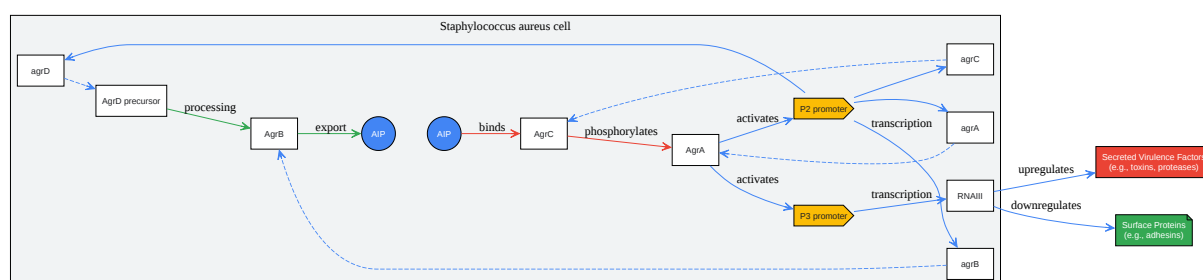
Mechanism of Action:

- **AIP Synthesis and Export:** The agrD gene is transcribed and translated into a precursor peptide, AgrD. This precursor is processed and cyclized by a membrane protein, AgrB, to form the mature AIP, which is then secreted from the cell.^{[3][4]}
- **Signal Detection:** As the bacterial population density increases, the extracellular concentration of AIP rises. At a threshold concentration, AIP binds to and activates a membrane-bound histidine kinase, AgrC.^{[2][3]}
- **Phosphorylation Cascade:** The activation of AgrC leads to its autophosphorylation. The phosphate group is then transferred to the response regulator, AgrA.^[3]

- Transcriptional Regulation: Phosphorylated AgrA (AgrA-P) acts as a transcription factor. It binds to the P2 and P3 promoters of the agr operon.[2][3]
- Autoinduction and Virulence Gene Expression: Binding of AgrA-P to the P2 promoter drives the transcription of the agrBDCA operon, creating a positive feedback loop.[3] Binding to the P3 promoter drives the transcription of RNAIII, a regulatory RNA molecule. RNAIII, in turn, upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated proteins.[1]

The finding that **5-Dodecanolide** upregulates the agr system suggests that it may interfere with the normal functioning of this quorum-sensing pathway, leading to a reduction in biofilm formation and virulence. It is plausible that **5-Dodecanol** itself could have similar or related effects on bacterial signaling.

Diagram of the agr Signaling Pathway



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Caption: The agr quorum-sensing signaling pathway in Staphylococcus aureus.

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